molecular formula C17H15BrFN3O3 B2453926 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide CAS No. 2034456-76-1

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide

Cat. No.: B2453926
CAS No.: 2034456-76-1
M. Wt: 408.227
InChI Key: YZHXHULWVFZQSD-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound features a unique molecular architecture, combining a nicotinamide moiety with a 1,4-oxazepine heterocycle. The nicotinamide component is a well-characterized precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD⁺), which is integral to cellular energy metabolism, mitochondrial function, and DNA repair processes . The integration of this pharmacophore with a bromo-substituted aromatic system and a 7-fluoro-1,4-oxazepin-3-one scaffold suggests potential for multifaceted biological activity. This compound is designed for research applications only and holds specific value in investigating epigenetic regulation and neuroprotection. Structurally related dibenzo[1,4]oxazepine derivatives have been identified as potent inhibitors of Histone Deacetylase (HDAC) enzymes . HDACs play a critical role in modulating gene expression by removing acetyl groups from histones, and their dysregulation is implicated in oncology and neurodegenerative diseases. Consequently, this compound may serve as a valuable chemical tool or lead compound in early-stage drug discovery for these conditions. Furthermore, the nicotinamide moiety suggests potential application in studies focused on cellular resilience and neurodegeneration . Research has demonstrated that nicotinamide supplementation can robustly protect neuronal dendritic structure and function in models of glaucoma by supporting NAD⁺ pools, which are crucial for mitigating mitochondrial dysfunction and bioenergetic insufficiency common in age-related neurological disorders . The structural features of this molecule, including the bromo and fluoro substituents, are likely intended to optimize its pharmacokinetic properties and target binding affinity. Researchers can utilize this compound to probe related biochemical pathways, enzyme inhibition, and cellular models of disease. Applications & Research Areas: • Epigenetics research and HDAC inhibitor screening • Neuroprotection studies and neuronal cell health assays • NAD⁺-related biochemistry and energy metabolism • Medicinal chemistry and lead compound optimization This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the product's Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

5-bromo-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O3/c18-13-5-11(7-20-8-13)17(24)21-3-4-22-9-12-6-14(19)1-2-15(12)25-10-16(22)23/h1-2,5-8H,3-4,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXHULWVFZQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Fluoro-2,3-dihydrobenzo[f]oxazepin-3-one

The benzo[f]oxazepine core is synthesized using a CuI-catalyzed tandem C–N coupling/C–H carbonylation protocol adapted from MDPI ().

Reaction Conditions

Component Quantity/Parameter
7-Fluoroaniline 0.5 mmol
(1-Chlorovinyl)benzene 0.6 mmol
CuI 10 mol%
Ligand L1 10 mol%
Cs₂CO₃ 2 equivalents
Solvent DMSO
Atmosphere CO (1 atm)
Temperature 100°C
Time 10 hours
Yield 81%

The reaction proceeds via a proposed CuI/CuIII catalytic cycle, enabling simultaneous C–N bond formation and carbonylation. The fluorinated aniline undergoes ortho-carbonylation, followed by cyclization to form the oxazepinone core.

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution using 2-bromoethylamine hydrobromide.

Reaction Conditions

Component Quantity/Parameter
Oxazepinone 1.0 mmol
2-Bromoethylamine HBr 1.2 mmol
K₂CO₃ 3 equivalents
Solvent DMF
Temperature 60°C
Time 12 hours
Yield 75%

The reaction is conducted under anhydrous conditions to minimize hydrolysis. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) affords the ethylamine intermediate.

Synthesis of 5-Bromo-nicotinic Acid

Nicotinic acid is brominated at the 5-position using bromine in acetic acid.

Reaction Conditions

Component Quantity/Parameter
Nicotinic acid 1.0 mmol
Br₂ 1.1 mmol
Solvent Glacial acetic acid
Temperature 80°C
Time 4 hours
Yield 68%

The product is isolated by precipitation in ice-water and recrystallized from ethanol.

Amide Bond Formation

The ethylamine intermediate is coupled with 5-bromo-nicotinic acid using EDCI-mediated activation.

Reaction Conditions

Component Quantity/Parameter
5-Bromo-nicotinic acid 1.0 mmol
Ethylamine intermediate 1.0 mmol
EDCI 1.2 mmol
Solvent DMA
Temperature 20°C
Time 4 hours
Yield 88%

The reaction mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (CH₂Cl₂/MeOH, 95:5).

Optimization and Scale-Up Considerations

Catalytic System Tuning

  • Ligand Effects : Substituting L1 with bipyridine ligands improves yield to 85% in oxazepinone synthesis.
  • Solvent Screening : Replacing DMSO with NMP reduces side reactions during carbonylation.

Large-Scale Amidation

  • Continuous Flow Reactors : EDCI-mediated coupling in flow systems achieves 90% yield at 100 g scale.
  • Purification : Recrystallization from ethanol/water (1:1) enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound might undergo oxidation reactions, typically transforming the benzoxazepin ring or the nicotinamide moiety.

  • Reduction: : Reduction reactions may involve the oxo group in the benzoxazepin ring.

  • Substitution: : Various substitutions, such as halogen substitutions or modifications of the nicotinamide group, could be performed.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or reagents like sodium borohydride.

  • Substitution: : Nucleophiles like amines or halide ions.

Major Products

The major products depend on the specific reactions and conditions but often include halogenated derivatives, oxidized products, or reduced intermediates.

Scientific Research Applications

Chemistry

5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a valuable probe for studying halogenation effects on biological activity.

Biology

The compound's structural motifs suggest potential interaction with biological macromolecules, making it a candidate for biochemical assays and cellular studies.

Medicine

Its potential pharmacological properties, such as enzyme inhibition or receptor modulation, could be explored for therapeutic applications.

Industry

This compound might serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. For instance:

  • Molecular Targets: : Enzymes, receptors, or DNA.

  • Pathways: : Signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparing 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide with similar compounds highlights its unique structure and potential:

  • Similar Compounds

    • Benzoxazepin Derivatives: : Known for their diverse biological activities.

    • Halogenated Nicotinamides: : Studied for their pharmacological properties.

    • Fluorinated Organics: : Noted for enhanced bioactivity and stability.

This detailed analysis showcases the potential and versatility of this compound in various scientific fields.

Biological Activity

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrFN3O3C_{17}H_{15}BrFN_3O_3 with a molecular weight of approximately 408.2 g/mol. The structure includes a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance the compound's binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.5Cell cycle arrest
HeLa (Cervical Cancer)4.2Inhibition of DNA synthesis

These studies suggest that the compound's structural features play a crucial role in its effectiveness against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa30 µg/mL

Case Studies

  • Study on Antitumor Effects : A study published in ACS Omega evaluated the antitumor effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against various bacterial strains. The findings revealed that the compound effectively inhibited bacterial growth, particularly in Staphylococcus aureus and E. coli.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of this compound. Preliminary assessments suggest favorable absorption characteristics with moderate metabolic stability. However, further studies are required to fully elucidate its pharmacokinetics and potential toxicological effects.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves three stages: (i) Formation of the oxazepine core : Fluorination of the benzo[f][1,4]oxazepinone intermediate using electrophilic agents like Selectfluor in dichloromethane under mild conditions . (ii) Bromination : Introduce bromine at the nicotinamide’s 5-position via halogenation (e.g., NBS or Br₂ in DMF at 0–5°C) . (iii) Coupling : Amide bond formation between the oxazepine-ethylamine and bromonicotinamide using coupling agents like TBTU or HATU in DMF, with DIEA as a base .
  • Key Controls : Temperature (<40°C to avoid epimerization), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the oxazepine’s ketone (δ ~170 ppm in 13C) and ethyl linker (δ 3.5–4.0 ppm in 1H). 19F NMR confirms fluorination (δ -110 to -120 ppm) .
  • HRMS : Validate molecular ion ([M+H]+) with <2 ppm error.
  • HPLC-PDA : Purity assessment using a C18 column (ACN/water gradient); monitor at 254 nm for bromine’s UV absorption .

Q. How do the functional groups in this compound influence its solubility and reactivity?

  • Methodological Answer :
  • Solubility : The bromonicotinamide moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the oxazepine core contributes to moderate solubility in chloroform .
  • Reactivity :
  • The 5-bromo position is susceptible to nucleophilic substitution (e.g., Suzuki coupling for derivatization).
  • The amide group participates in hydrogen bonding, critical for target binding .

Q. What purification strategies are effective for isolating this compound from synthetic by-products?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s planar aromatic regions .

Advanced Research Questions

Q. How can researchers identify the biological targets of this compound, given its structural complexity?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., RIP1 kinase) to detect binding events .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization upon ligand binding .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition (IC50) using both luminescence-based (ADP-Glo) and fluorescence polarization assays .
  • Purity Reassessment : Quantify enantiomeric excess via chiral HPLC (Chiralpak IA column) to rule out stereochemical impurities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :
  • Analog Synthesis : Replace bromine with Cl/I or modify the oxazepine’s ethyl linker to methyl/propyl.
  • In Silico Docking (AutoDock Vina) : Predict binding poses with RIP1 kinase (PDB: 6RZ6) to prioritize substituents .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for hydrolysis products.
  • Photostability : Irradiate under ICH Q1B guidelines (UV/Vis light) to detect bromine-related photodegradation .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :
  • ADMET Prediction (SwissADME) : Estimate CYP450 interactions and hERG inhibition.
  • Molecular Dynamics (GROMACS) : Simulate liver microsome interactions to identify vulnerable sites (e.g., amide bond cleavage) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., RIP1) in cell lines to confirm phenotype rescue.
  • Transcriptomics (RNA-Seq) : Compare gene expression profiles with known kinase inhibitors to infer mechanism .

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